molecular formula C20H24ClN3O3 B6021498 4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenol

4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenol

Cat. No. B6021498
M. Wt: 389.9 g/mol
InChI Key: NVJVYZNRUDFPMU-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenol is a chemical compound commonly known as AG-1478. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been extensively studied for its potential use in cancer treatment and other diseases related to EGFR signaling.

Mechanism of Action

AG-1478 acts as a competitive inhibitor of the ATP-binding site of the 4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenol tyrosine kinase. This prevents the activation of downstream signaling pathways that are involved in cell proliferation, survival, and differentiation. By inhibiting this compound signaling, AG-1478 can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
AG-1478 has been shown to have a variety of biochemical and physiological effects. It can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, AG-1478 has been shown to reduce inflammation in animal models of asthma and cardiovascular disease. It can also improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using AG-1478 in lab experiments is its high potency and selectivity for 4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenol. This allows researchers to specifically target this compound signaling without affecting other signaling pathways. However, one limitation of using AG-1478 is its limited solubility in aqueous solutions. This can make it difficult to administer in vivo and may require the use of solubilizing agents.

Future Directions

There are several future directions for research involving AG-1478. One area of focus is the development of more potent and selective 4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenol inhibitors. Additionally, researchers are exploring the use of AG-1478 in combination with other drugs to enhance its efficacy in cancer treatment. Finally, there is ongoing research into the role of this compound signaling in other diseases, which may lead to the development of new therapeutic targets for AG-1478 and other this compound inhibitors.

Synthesis Methods

The synthesis of AG-1478 involves the reaction of 4-(2-chlorobenzyl)-1-piperazine with 2,6-dimethoxyphenol in the presence of formaldehyde and hydrochloric acid. The resulting product is then purified through recrystallization to obtain the final compound.

Scientific Research Applications

AG-1478 has been widely used in scientific research to study the role of 4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenol signaling in various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, AG-1478 has been used to study the role of this compound signaling in other diseases such as Alzheimer's disease, asthma, and cardiovascular disease.

properties

IUPAC Name

4-[(E)-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]-2,6-dimethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O3/c1-26-18-11-15(12-19(27-2)20(18)25)13-22-24-9-7-23(8-10-24)14-16-5-3-4-6-17(16)21/h3-6,11-13,25H,7-10,14H2,1-2H3/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJVYZNRUDFPMU-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=NN2CCN(CC2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=N/N2CCN(CC2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.